

SR10221 as a PPARy inverse agonist

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Compound of Interest		
Compound Name:	SR10221	
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An In-depth Technical Guide to **SR10221** as a Peroxisome Proliferator-Activated Receptor Gamma (PPARy) Inverse Agonist

Audience: Researchers, scientists, and drug development professionals.

Abstract

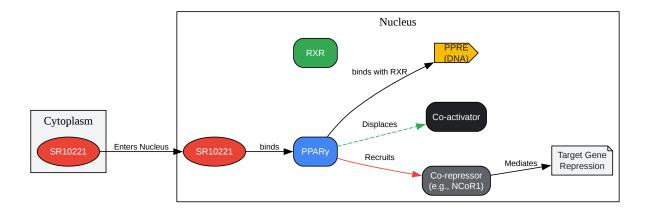
Peroxisome Proliferator-Activated Receptor Gamma (PPARy) is a ligand-activated transcription factor and a key regulator of adipogenesis, lipid metabolism, and inflammation. While PPARy agonists are established therapeutics, inverse agonists, which suppress the receptor's basal transcriptional activity, represent an emerging area of interest for various pathologies, including certain cancers. **SR10221** is a potent, non-covalent PPARy inverse agonist that has been instrumental in studying the pharmacological repression of PPARy. This technical guide provides a detailed overview of **SR10221**'s mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Core Concept: Mechanism of PPARy Inverse Agonism by SR10221

Unlike agonists that stabilize a conformation for co-activator binding, inverse agonists like **SR10221** induce or stabilize a receptor conformation that preferentially recruits co-repressors. **SR10221** binds to the PPARy ligand-binding domain (LBD), causing a conformational change, particularly in the activation function-2 (AF-2) helix 12 (H12).[1][2] This altered conformation disrupts the binding surface for co-activators and simultaneously creates or enhances a binding site for co-repressor proteins such as NCoR1 (Nuclear Receptor Co-repressor 1).[1][3] The



resulting PPARy/**SR10221**/co-repressor complex actively represses the transcription of target genes.[2][3][4]



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Caption: Mechanism of SR10221-mediated PPARy transcriptional repression.

Data Presentation: Quantitative Profile of SR10221

The efficacy of **SR10221** has been quantified using various biochemical and cellular assays. The data highlights its high potency as a PPARy inverse agonist.



Parameter	Value(s)	Assay Type	Comments
IC50	1.6 nM	RT112/84 FABP4- NLucP Reporter Assay	Measures functional repression of a PPARy target gene promoter in a bladder cancer cell line.[5]
IC₅o Range	0.2 - 263 nM	Various Assays	Data from multiple assays deposited in the Protein Data Bank, reflecting variability in experimental conditions.[6]
Co-repressor Binding	Dose-dependent increase	TR-FRET Co- repressor Interaction Assay	Demonstrates enhanced recruitment of co-repressor peptides (e.g., from NCOR1, NCOR2) to the PPARy LBD.[7]
Co-activator Binding	Dose-dependent decrease	TR-FRET Co-activator Interaction Assay	Shows displacement of co-activator peptides (e.g., from MED1) from the PPARy LBD.[7]
Cellular Activity	Antiproliferative	Cell Growth Assays	Induces growth inhibition in PPARy- activated cancer cell lines, such as those derived from bladder cancer.[1][3][8]

Experimental Protocols & Workflows



Characterizing **SR10221** involves a multi-assay approach to confirm binding, quantify functional inverse agonism, and elucidate its mechanism.

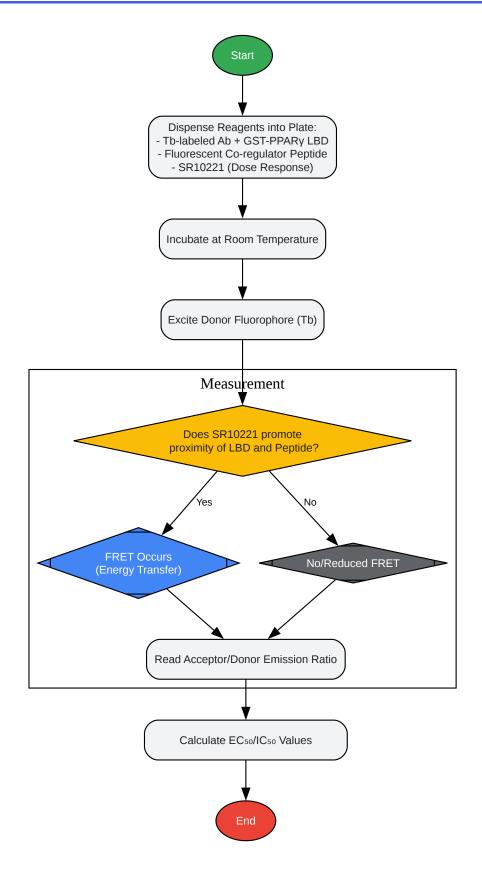
Biochemical Co-regulator Interaction Assay (TR-FRET)

This assay directly measures the ability of **SR10221** to modulate the interaction between the PPARy LBD and co-regulator peptides.

Methodology:

- Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged PPARy LBD, and a fluorescently-labeled (e.g., Fluorescein) co-repressor peptide (e.g., from NCOR2) or coactivator peptide (e.g., from MED1).[7][9]
- Procedure: The components are combined in a microplate well with varying concentrations of SR10221.
- Mechanism: If SR10221 promotes co-repressor binding, the Tb-donor and Fluoresceinacceptor are brought into proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) upon excitation. Conversely, for co-activator assays, an inverse agonist will disrupt basal FRET signals.
- Detection: The plate is read on a TR-FRET-capable plate reader, and the ratio of acceptor to donor emission is calculated.
- Analysis: Data is plotted to generate dose-response curves and calculate EC₅₀ (for recruitment) or IC₅₀ (for displacement) values.





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Caption: Workflow for a TR-FRET based co-regulator interaction assay.



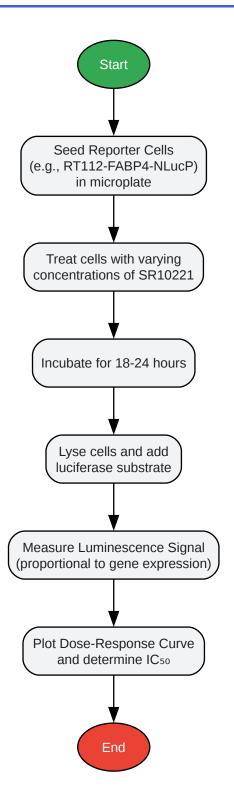
Cellular Reporter Gene Assay

This assay quantifies the functional consequence of **SR10221** binding in a cellular context by measuring its effect on the transcriptional activity of a PPARy-responsive gene.

Methodology:

- Cell Line: A suitable cell line with endogenous or transfected PPARy expression is used (e.g., bladder cancer cell line RT112).[7]
- Reporter Construct: A reporter plasmid is engineered where a PPARy-responsive promoter, like that of Fatty Acid Binding Protein 4 (FABP4), drives the expression of a reporter protein such as Nanoluciferase (NLucP).[5][7]
- Procedure: Cells stably expressing the reporter construct are plated and treated with a range of SR10221 concentrations. A PPARy agonist may be added to measure the repression of activated transcription.
- Detection: After an incubation period, cells are lysed, and the appropriate substrate is added to measure the reporter protein's activity (e.g., luminescence).
- Analysis: Luminescence values are normalized and plotted against SR10221 concentration to determine the IC₅₀ for transcriptional repression.





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Caption: Workflow for a cellular PPARy reporter gene assay.

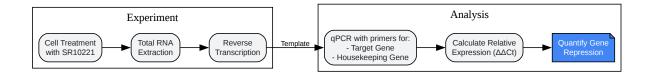
Target Gene Expression Analysis (RT-qPCR)



This protocol validates the findings from reporter assays by measuring the mRNA levels of endogenous PPARy target genes.

Methodology:

- Cell Culture & Treatment: Select a PPARy-responsive cell line and treat with SR10221 for a
 defined period.
- RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., Trizol or column-based kits).
- cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
- Quantitative PCR (qPCR): Perform qPCR using primers specific for PPARy target genes (e.g., FABP4, ANGPTL4) and a housekeeping gene for normalization (e.g., GAPDH).[10]
- Analysis: Calculate the relative change in gene expression (e.g., using the ΔΔCt method) to determine the extent of repression induced by SR10221.



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Caption: Logical flow for measuring target gene repression via RT-qPCR.

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